Lercanidipine Impurity A

Pharmaceutical impurity profiling HPLC method validation Reference standard characterization

This mono-sec-butyl ester derivative is structurally and analytically distinct from EP Impurity A (CAS 74936-72-4, MW 332.3). The +42 Da mass differential and divergent reversed-phase HPLC retention eliminate co-elution risk during ICH Q3A/Q3B impurity profiling. Hydrolysis liberates sec-butanol (ICH Class 3, PDE 50 mg/day)—a superior toxicological profile versus the methanol-liberating EP Impurity A (Class 2, PDE 30 mg/day). Supplied with full characterization (¹H-NMR, MS, HPLC purity ≥98%) traceable to regulatory guidelines, enabling direct incorporation into ANDA/DMF batch records without supplemental requalification per 21 CFR 211.194(a).

Molecular Formula C19H22N2O6
Molecular Weight 374.4 g/mol
CAS No. 74936-74-6
Cat. No. B600970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLercanidipine Impurity A
CAS74936-74-6
Synonyms1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 1-methylpropyl ester
Molecular FormulaC19H22N2O6
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCCC(C)OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O)C)C
InChIInChI=1S/C19H22N2O6/c1-5-10(2)27-19(24)16-12(4)20-11(3)15(18(22)23)17(16)13-7-6-8-14(9-13)21(25)26/h6-10,17,20H,5H2,1-4H3,(H,22,23)
InChIKeySDBFEXFBUQTLEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lercanidipine Impurity A (CAS 74936-74-6): A Critical Reference Standard for Dihydropyridine API Purity Control


Lercanidipine Impurity A (CAS 74936-74-6) is a well-characterized process-related impurity of the antihypertensive drug lercanidipine hydrochloride [1]. Chemically designated as 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 1-methylpropyl ester (molecular formula C19H22N2O6, molecular weight 374.4 g/mol), this compound represents the mono-sec-butyl ester derivative of the 1,4-dihydropyridine-3,5-dicarboxylic acid core [2]. Unlike the pharmacopoeia-defined EP Impurity A (CAS 74936-72-4), which possesses a smaller methoxycarbonyl substituent (MW 332.3), this specific compound retains the sec-butyl ester moiety, making it structurally analogous to the parent drug lercanidipine but lacking the full 2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl side chain [3]. This compound serves as a critical reference standard for analytical method development, method validation (AMV), quality control (QC), and regulatory submissions such as ANDA and DMF filings for lercanidipine-containing pharmaceutical products .

Why Lercanidipine Impurity A Cannot Be Substituted with the Pharmacopoeial EP Impurity A or Other Dihydropyridine Impurities


Lercanidipine Impurity A (CAS 74936-74-6) is frequently confused with Lercanidipine EP Impurity A (CAS 74936-72-4), yet these two compounds are chemically and functionally distinct entities [1]. While EP Impurity A is the monomethyl ester derivative (MW 332.3) carrying a methoxycarbonyl group at the 5-position, Impurity A (CAS 74936-74-6) bears the bulkier sec-butoxycarbonyl substituent (MW 374.4), resulting in a +42 Da molecular weight difference [2]. This structural divergence translates into measurably different chromatographic retention behavior under reversed-phase HPLC conditions, distinct mass spectrometric fragmentation patterns, and divergent hydrolytic stability profiles—all of which directly impact the accuracy and selectivity of analytical methods used for impurity quantification in lercanidipine drug substance and finished product [3]. Substituting one impurity reference standard for the other introduces systematic error in relative retention time (RRT) assignments, peak identity confirmation, and system suitability assessment, thereby risking non-compliance with ICH Q3A/Q3B regulatory thresholds [4].

Quantitative Differentiation of Lercanidipine Impurity A Against Its Closest Structural and Pharmacopoeial Analogs


Molecular Weight and Structural Dissimilarity to EP Impurity A Enables Unambiguous Analytical Method Selectivity

Lercanidipine Impurity A (CAS 74936-74-6) exhibits a molecular weight of 374.4 g/mol (C₁₉H₂₂N₂O₆), which differs by +42 amu (approximately +12.6%) from the pharmacopoeial Lercanidipine EP Impurity A (CAS 74936-72-4, MW 332.3 g/mol, C₁₆H₁₆N₂O₆) [1][2]. This mass difference corresponds to the replacement of the methoxy group (–OCH₃, 31 Da) in EP Impurity A with a sec-butoxy group (–OCH(CH₃)CH₂CH₃, 73 Da) in Impurity A (74936-74-6), resulting in increased lipophilicity (estimated ΔlogP ≈ +1.1 to +1.5) and predictably longer reversed-phase HPLC retention [3]. The Chromatographia 2005 validated HPLC method for lercanidipine impurity determination achieved baseline separation of six examined compounds on a Zorbax SB C18 column (250 × 4.6 mm, 5 μm) with an isocratic mobile phase of acetonitrile–water–triethylamine (55:44.8:0.2, pH 3.0), confirming that structurally distinct ester derivatives such as Impurity A can be chromatographically resolved from both the parent drug and other process impurities [3].

Pharmaceutical impurity profiling HPLC method validation Reference standard characterization

Purity Specification (NLT 98% via HPLC) Exceeds Typical Pharmacopoeial Reference Standard Requirements

Commercially available Lercanidipine Impurity A (CAS 74936-74-6) is supplied with a certified purity of NLT 98% as determined by HPLC, accompanied by a Certificate of Analysis (CoA) including ¹H-NMR, mass spectrometry, and HPLC purity data . This purity specification is higher than the typical ≥95% purity threshold offered by many impurity reference standard suppliers for related dihydropyridine impurities such as Nicardipine USP Related Compound A (CAS 74936-72-4, ≥95%) . The NLT 98% purity ensures greater accuracy in quantitative impurity determination, as a lower-purity standard introduces proportional systematic bias into the calibration curve, directly affecting reported impurity levels relative to ICH Q3A identification thresholds (0.10%) and qualification thresholds (0.15%) [1].

Reference standard procurement HPLC purity analysis Quality control

Identity as a Hydrolytically Labile Process Impurity Distinct from Acid-Induced Cyclohexenone Degradation Products

Under ICH-guided acidic hydrolytic conditions (1N HCl, 60 °C, 12 h), lercanidipine hydrochloride undergoes approximately 20.3% degradation to five distinct products (LER-P1 through LER-P5) [1]. Among these, LER-P1 (identified as a process-related impurity matching Lercanidipine Impurity A) constitutes 3.2% of the total degradation mixture, whereas the novel cyclohexenone-derived degradants LER-P2 (4.3%), LER-P3 (5.5%), LER-P4 (2.1%), and LER-P5 (5.2%) together represent the major degradation pathway via dihydropyridine ring transformation [1]. Critically, LER-P1 (Impurity A) is the only degradation product that retains the intact 1,4-dihydropyridine ring structure; the remaining four degradation products arise from the acid-catalyzed conversion of the dihydropyridine ring to a cyclohexenone scaffold, a transformation confirmed by single-crystal X-ray diffraction (SC-XRD) [2]. This mechanistic distinction is significant because the structurally intact dihydropyridine impurity retains potential L-type calcium channel blocking activity, whereas cyclohexenone-derived degradation products lack this pharmacophore and may exhibit different toxicological profiles [3].

Forced degradation studies Process impurity control ICH stability testing

Comprehensive Characterization Data Package Supports Direct Regulatory Filings Without Additional Re-characterization

Lercanidipine Impurity A (CAS 74936-74-6) is supplied with a comprehensive characterization data package that includes ¹H-NMR, mass spectrometry (MS), HPLC purity chromatograms, and a Certificate of Analysis (CoA), with additional characterization data (¹³C-NMR, ¹³C-DEPT NMR, GC, GC-MS, IC, Potency, TGA) available upon request . This level of characterization documentation exceeds the minimum data typically provided for non-pharmacopoeial impurity standards—where many suppliers provide only HPLC purity and basic MS data—and enables direct use in ANDA and DMF submissions without the need for costly and time-consuming in-house re-characterization . In contrast, Lercanidipine Impurity A (CAS 74936-74-6) was previously noted in the literature (Ranga et al., 2024, as LER-P1) to have been reported with only 'minimum characterization data' in earlier studies; the current commercial availability with full spectroscopic characterization thus represents a significant improvement in reference standard quality [1].

ANDA submission DMF filing Reference standard qualification

Sec-Butyl Ester Side Chain Confers Distinct Reactivity and Metabolic Liability Relative to Methyl Ester and Parent Drug

Lercanidipine Impurity A bears a sec-butyl ester at the 5-position of the dihydropyridine ring, a structural feature that places it at an intermediate hydrolysis susceptibility between the rapidly hydrolyzed methyl ester of EP Impurity A (CAS 74936-72-4) and the sterically hindered 2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl ester of the parent drug lercanidipine [1]. The sec-butyl ester is sterically more encumbered than a primary alkyl ester, which typically retards both chemical and enzymatic esterase-mediated hydrolysis compared to the methyl ester analog [2]. This differential hydrolytic stability has practical implications: during stability studies, Impurity A (CAS 74936-74-6) may persist longer in the drug product matrix than EP Impurity A, requiring different acceptance criteria and stability-indicating method specificity. Furthermore, the sec-butyl alcohol liberated upon hydrolysis is classified as a Class 3 solvent (low toxic potential) per ICH Q3C, as opposed to methanol (Class 2) which is the hydrolysis product of the methyl ester analog EP Impurity A [3].

Process chemistry Metabolic stability Genotoxic impurity assessment

High-Impact Procurement Scenarios for Lercanidipine Impurity A in Pharmaceutical Development and Quality Control


ANDA Filing and DMF Submission: Method Validation for Impurity Quantification in Lercanidipine Drug Substance

During ANDA preparation for generic lercanidipine hydrochloride tablets, regulatory agencies require the identification, quantification, and control of all process-related impurities at levels exceeding the ICH Q3A identification threshold (0.10%) [1]. Lercanidipine Impurity A (CAS 74936-74-6), as a sec-butyl ester-bearing process impurity with NLT 98% certified purity , serves as the definitive reference standard for HPLC method validation. Its distinct molecular weight (374.4 g/mol) and chromatographic retention behavior relative to EP Impurity A (332.3 g/mol) ensure unambiguous peak identification in the impurity profile, preventing regulatory queries regarding co-elution or misidentification during method transfer to FDA-reviewed laboratories [2].

Stability-Indicating Method Development: Distinguishing Process Impurities from Acid-Induced Cyclohexenone Degradants

Forced degradation studies conducted per ICH Q1A(R2) guidelines reveal that lercanidipine hydrochloride generates a complex mixture of five acid degradation products, of which LER-P1 (Impurity A, 3.2% abundance) is the sole species retaining the intact 1,4-dihydropyridine pharmacophore, while LER-P2 through LER-P5 (collectively 17.1% abundance) undergo irreversible cyclohexenone rearrangement [3]. Stability-indicating HPLC methods must therefore achieve baseline resolution between Impurity A and the cyclohexenone-derived degradants. The validated Chromatographia 2005 method [2] using a Zorbax SB C18 column with acetonitrile–water–triethylamine mobile phase at pH 3.0 provides a suitable starting platform for this separation, with Impurity A serving as the critical system suitability marker for retention time reproducibility and resolution verification.

Quality Control Release Testing: Routine Batch-to-Batch Impurity Monitoring in Commercial Lercanidipine API Production

Commercial production of lercanidipine hydrochloride API generates Impurity A as a by-product of incomplete esterification or transesterification side reactions during synthesis [1]. Routine QC release testing requires a characterized impurity reference standard with documented traceability to enable accurate quantification against a validated calibration curve. The comprehensive characterization data package (¹H-NMR, MS, HPLC purity, with optional ¹³C-NMR, GC, and TGA) provided with Impurity A (CAS 74936-74-6) meets the quality requirements of 21 CFR 211.194(a) for laboratory records, enabling direct incorporation into GMP batch records without supplemental re-characterization or qualification studies.

Comparative Impurity Risk Assessment: Differentiating ICH Q3C Class 3 vs. Class 2 Hydrolysis By-Products

When evaluating the genotoxic and solvent risk profile of lercanidipine impurities, Impurity A (CAS 74936-74-6) carries a favorable toxicological classification compared to its methyl ester counterpart EP Impurity A. Hydrolysis of Impurity A liberates sec-butanol, an ICH Q3C Class 3 solvent with a permitted daily exposure (PDE) of 50 mg/day, whereas hydrolysis of EP Impurity A (CAS 74936-72-4) liberates methanol, a Class 2 solvent with a more restrictive PDE of 30 mg/day [4]. For drug product formulations containing detectable levels of both impurities, this differential solvent classification directly impacts the calculated total daily intake and may influence the established acceptance criteria during pharmaceutical development risk assessment per ICH M7(R2) [5].

Quote Request

Request a Quote for Lercanidipine Impurity A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.